Species-Specific H3R Inverse Agonism: Ciproxifan Maleate vs. Pitolisant vs. Thioperamide
Ciproxifan maleate displays a pronounced species-selectivity gradient between rodent and human H3R that is qualitatively distinct from both pitolisant and thioperamide. At rat H3R, ciproxifan exhibits subnanomolar affinity (Ki = 0.5–0.63 nM), whereas at human H3R its affinity drops approximately 100‑fold to Ki = 63 nM [1]. In contrast, pitolisant shows a narrower species gap (rat Ki ≈ 17 nM vs. human Ki = 0.16 nM, a ~106‑fold difference in the opposite direction) [2], and thioperamide displays moderate affinity at human H3R (Ki = 25 nM) with roughly equipotent H4R binding . This divergent species-dependence allows researchers to use ciproxifan as a rodent-selective probe while pitolisant serves as a human-preferring ligand—a distinction critical when interpreting cross-species translational data.
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki, nM) across species |
|---|---|
| Target Compound Data | Ciproxifan: rat H3 Ki = 0.63 nM; human H3 Ki = 63 nM; human H4 Ki = 1,860 nM |
| Comparator Or Baseline | Pitolisant: rat H3 Ki ≈ 17 nM; human H3 Ki = 0.16 nM. Thioperamide: human H3 Ki = 25 nM; human H4 Ki = 27 nM. |
| Quantified Difference | Ciproxifan rat/human H3 ratio = 0.01; Pitolisant rat/human H3 ratio ≈ 106. Ciproxifan H3/H4 selectivity ≈ 30,000‑fold; Thioperamide H3/H4 selectivity ≈ 1.1‑fold. |
| Conditions | Radioligand binding assays: [3H]-Nα-methylhistamine displacement on rat brain cortex membranes and human recombinant receptors; [3H]histamine release in rat synaptosomal preparations. |
Why This Matters
Procuring ciproxifan maleate rather than pitolisant or thioperamide is essential when the experimental design requires a rodent-preferring H3R inverse agonist with minimal H4R cross-reactivity, preventing systematic over- or under-estimation of target engagement in murine disease models.
- [1] BindingDB BDBM27213. Ciproxifan affinity data. Ki rat H3 = 0.63 nM; Ki human H3 = 63 nM; Ki human H4 = 1,860 nM. Abbott Laboratories radioligand binding assays. View Source
- [2] Ligneau X, et al. BF2.649, a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: preclinical pharmacology. J Pharmacol Exp Ther. 2007;320(1):365-375. Ki human H3 = 0.16 nM; EC50 inverse agonism = 1.5 nM. View Source
